8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
VCID: VC13310501
Molecular Formula: C23H25N5O4
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chemical CharacteristicsMolecular Formula: Molecular Weight: IUPAC Name: Structure: Key Properties:
The compound's relatively low water solubility (logSw = -3.392) suggests limited bioavailability in aqueous environments, which may require formulation strategies for pharmaceutical applications. Synthesis and DerivationThe synthesis of this compound involves purine derivatives functionalized through alkylation and amination reactions. The benzylamino group is introduced to enhance binding affinity to biological targets, while the hydroxyphenoxypropyl moiety contributes to solubility and receptor specificity. Biological RelevanceThis compound belongs to a class of xanthine derivatives, which are widely studied for their pharmacological properties. Xanthines are known for their roles as:
Potential therapeutic applications include:
Comparative Analysis with Related CompoundsBelow is a comparison of the featured compound with structurally similar derivatives:
The addition of specific functional groups alters solubility and lipophilicity, which can influence biological activity and drug delivery mechanisms. Potential Challenges in Drug DevelopmentDespite its promising pharmacological profile, several challenges exist:
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Product Name | 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | ||||||||||||||||||||||||||||
Molecular Formula | C23H25N5O4 | ||||||||||||||||||||||||||||
Molecular Weight | 435.5 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C23H25N5O4/c1-26-20-19(21(30)27(2)23(26)31)28(14-17(29)15-32-18-11-7-4-8-12-18)22(25-20)24-13-16-9-5-3-6-10-16/h3-12,17,29H,13-15H2,1-2H3,(H,24,25) | ||||||||||||||||||||||||||||
Standard InChIKey | FFLUCQHJFUWYLV-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O | ||||||||||||||||||||||||||||
Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O | ||||||||||||||||||||||||||||
PubChem Compound | 3450359 | ||||||||||||||||||||||||||||
Last Modified | Jan 05 2024 |
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